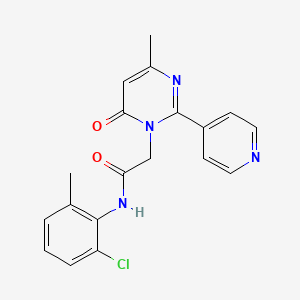

N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2/c1-12-4-3-5-15(20)18(12)23-16(25)11-24-17(26)10-13(2)22-19(24)14-6-8-21-9-7-14/h3-10H,11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELJCHUJGOBXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-6-methylphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and specific activities, supported by data tables and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H22ClN5O3S2 |

| Molecular Weight | 480.0 g/mol |

| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[4-methyl-5-(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| InChI Key | SZJLLLGQCCCJNV-UHFFFAOYSA-N |

The compound features a chloro-substituted aromatic ring, a pyrimidine core, and a sulfonamide linkage, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The triazole and pyrimidine rings are known to inhibit specific enzymes or modulate receptor functions, potentially affecting pathways related to cancer proliferation and microbial resistance.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Antitumor Activity

The compound has also been investigated for its antitumor properties. A series of substituted thiazole derivatives were identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various cancer cell lines. One study reported complete tumor regression in a xenograft model of chronic myelogenous leukemia (CML) using similar compounds .

Cytotoxicity Studies

In vitro cytotoxicity assessments have demonstrated that many derivatives of this class are nontoxic to human cells, indicating a favorable therapeutic index for further development . For instance, the most active compounds in related studies showed low toxicity profiles while maintaining effective antimicrobial activity.

Case Study 1: Antitubercular Activity

In a study focusing on the design and synthesis of novel anti-tubercular agents, several pyrimidine-based derivatives were tested against Mycobacterium tuberculosis. Among these, five compounds exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM .

Case Study 2: Antitumor Efficacy

Another investigation highlighted the efficacy of pyrimidine derivatives in inhibiting tumor growth in xenograft models. Compound 13 demonstrated robust in vivo activity with complete tumor regressions observed at multiple dosing levels .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other bioactive compounds, enhancing its potential therapeutic applications.

| Compound Name | Biological Activity |

|---|---|

| N-(2-chloro-6-methylphenyl)-thiazole derivative | Src/Abl kinase inhibition |

| Pyrimidine analogs | Antitubercular activity |

| Triazole-containing compounds | Anticancer properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Bioactivity: The dichlorophenyl analog () exhibits a high yield (80%) and melting point (230°C), suggesting robust synthetic feasibility and crystallinity. Its thioether linkage may enhance binding to sulfur-rich enzyme pockets . The indolinone-based analog () achieves a higher activity score (5.797 vs. ~5.1–5.6 for pyrimidinones), implying that indolinone scaffolds may offer superior pharmacological profiles in certain contexts .

Substituent Effects: Chlorine vs. cyano groups: The 2-chloro-6-methylphenyl group in the target compound likely improves metabolic stability compared to the 3-cyanophenyl analog, which may undergo faster oxidation . Thioether vs.

Synthetic Accessibility: Sodium methylate-mediated alkylation () is a common route for pyrimidinone-acetamide derivatives, but yields vary significantly (60–80%) depending on substituent steric effects .

Research Implications

- Structure-Activity Relationship (SAR) : The pyridin-4-yl group consistently correlates with improved target engagement across analogs, while chloro substituents enhance selectivity.

- Pharmacokinetics : Thioether-linked analogs () may require formulation adjustments to address solubility limitations compared to oxygen-linked derivatives.

- Unanswered Questions : The target compound’s exact bioactivity data (e.g., IC50 values) and metabolic stability remain uncharacterized in the provided evidence, highlighting a need for further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.